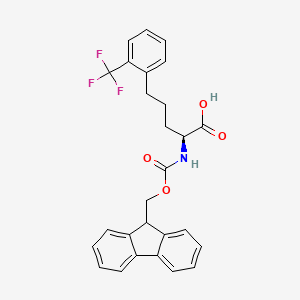![molecular formula C20H36N6O5S B8229332 N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide is a biotin polyethylene glycol reagent containing a polyethylene glycol chain linked to a terminal azide. This compound is notable for its ability to react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide typically involves the following steps:
Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by reacting ethylene oxide with a suitable initiator under controlled conditions.
Introduction of the azide group: The terminal hydroxyl group of the polyethylene glycol chain is converted to an azide group using sodium azide in the presence of a suitable solvent.
Coupling with biotin: The azide-functionalized polyethylene glycol chain is then coupled with biotin using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide or tetrahydrofuran.
Substitution Reactions: Sodium azide is used to introduce the azide group, while other reagents such as triphenylphosphine can be used to convert the azide group to other functional groups.
Major Products
The major products formed from these reactions include triazole-linked compounds and various substituted derivatives of this compound .
科学研究应用
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide involves the formation of stable triazole linkages through click chemistry reactions. The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form triazole rings, which are highly stable and resistant to hydrolysis. This property makes the compound useful for bioconjugation and drug delivery applications .
相似化合物的比较
Similar Compounds
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide: Contains a polyethylene glycol chain linked to a terminal azide.
Uniqueness
This compound is unique due to its ability to form stable triazole linkages through click chemistry reactions. This property makes it highly versatile for use in various scientific research applications, including bioconjugation, drug delivery, and the synthesis of complex molecules .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRUPFYKMKUSDC-LNLFQRSKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4a,7a-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8229356.png)
